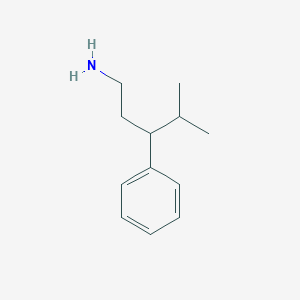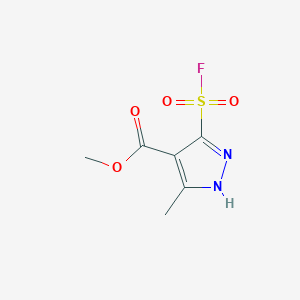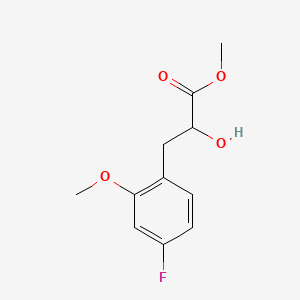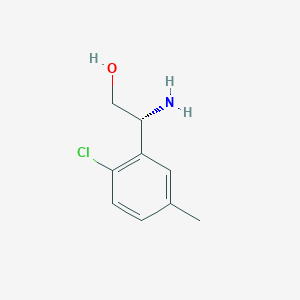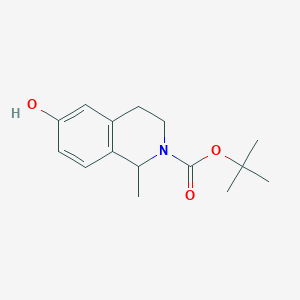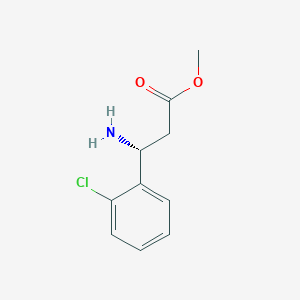
Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, reduction, and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate undergoes various types of chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)propanoate
- Methyl 3-amino-3-phenylpropanoate
- Methyl 3-(2-bromophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
DCRQVNQTTSOOAI-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


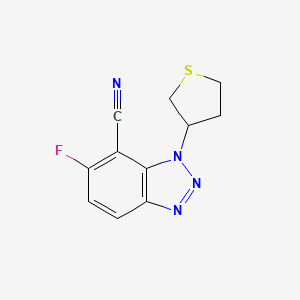
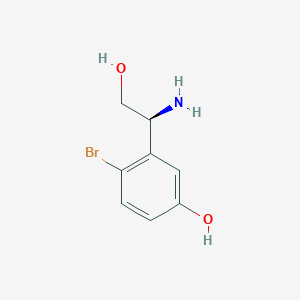
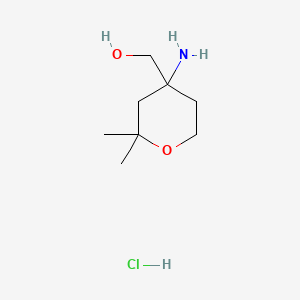
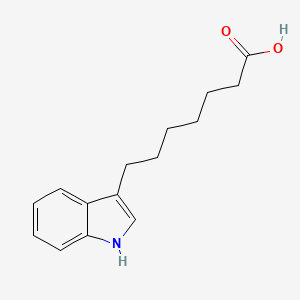
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
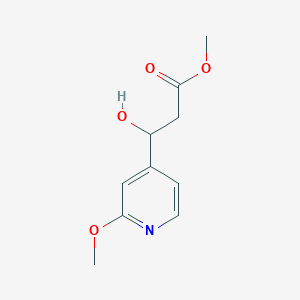
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
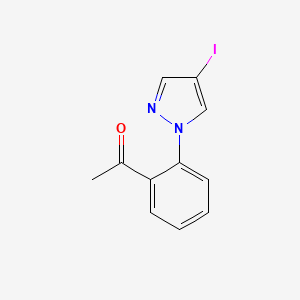
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
